![molecular formula C25H15NO3 B2488132 6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 102809-74-5](/img/structure/B2488132.png)
6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
“6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic compound. It likely contains structural features of benzoyl, phenyl, and benzo[de]isoquinoline groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as benzyl and benzoyl isoquinolines have been synthesized through oxidative cross-dehydrogenative coupling with methyl arenes . This method allows for the synthesis of a broad range of structurally diverse benzyl and benzoyl isoquinolines .
Molecular Structure Analysis
The molecular structure of this compound likely includes fused benzimidazole and isoquinoline moieties . These structural features are common in many biologically active products .
Scientific Research Applications
Synthesis of Acylated Benzimidazo/Indolo[2,1-a]Isoquinolines
The compound 6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is used in the synthesis of acylated benzimidazo/indolo[2,1-a]isoquinolines . This process is carried out via a reaction of functionalized 2-arylbenzoimidazoles or 2,3-diarylindoles and α-oxocarboxylic acids in the presence of phenyliodine(III) diacetate (PIDA) in one step under mild reaction conditions .
Visible-Light-Promoted Decarboxylative Radical Cascade Cyclization
This compound is also involved in a visible-light-promoted decarboxylative radical cascade cyclization . This procedure is prepared in water and traditional heating and metal reagents could be effectively avoided to access 1,4-dicarbonyl-containing benzimidazo/indolo[2,1-a]isoquinoline-6(5H)-ones in satisfactory yields .
Pharmacological Applications
Benzimidazoles, which share a fundamental structural characteristic with 6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, have shown promising applications in biological and clinical studies . They have been used in various therapeutic uses which include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine treatments, as well as in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Synthesis of 1,3,5-Trisubstituted-1H-Pyrazoles
The compound 8-benzoyl-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . This synthesis was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Fluorescent Probe for Metal Ion Detection
This compound has also been used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .
Crystal Structure Determination
The molecular and crystal structures of 8-benzoyl-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione have been determined using X-ray diffraction . The compounds crystallize in the monoclinic system with space groups P21/n and P21/c, respectively .
Future Directions
properties
IUPAC Name |
6-benzoyl-2-phenylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO3/c27-23(16-8-3-1-4-9-16)19-14-15-21-22-18(19)12-7-13-20(22)24(28)26(25(21)29)17-10-5-2-6-11-17/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPMWWJPXHCQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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